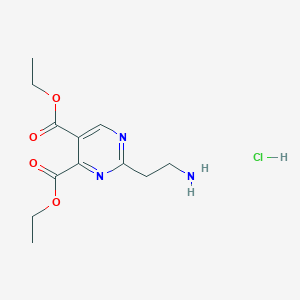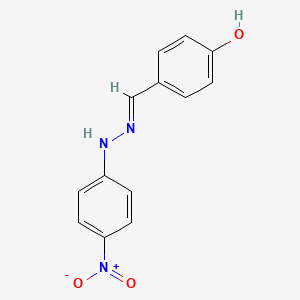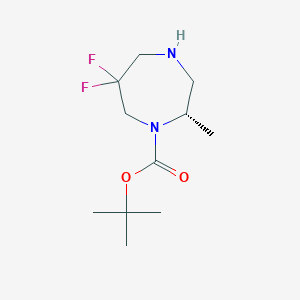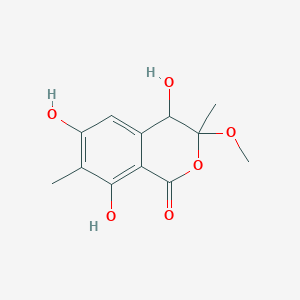![molecular formula C17H18N2O B14803526 3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)
3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N’-(1-phenylethylidene)propanohydrazide is an organic compound with the molecular formula C17H18N2O It is a hydrazide derivative, characterized by the presence of a phenyl group and a phenylethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(1-phenylethylidene)propanohydrazide typically involves the condensation reaction between 3-phenylpropanoic acid hydrazide and acetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-phenyl-N’-(1-phenylethylidene)propanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-phenyl-N’-(1-phenylethylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenyl and phenylethylidene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Oxidized derivatives of the phenyl and phenylethylidene groups.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
3-phenyl-N’-(1-phenylethylidene)propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-phenyl-N’-(1-phenylethylidene)propanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and phenylethylidene groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
3-phenyl-N’-(1-phenylhexylidene)propanohydrazide: Similar structure but with a hexylidene group instead of an ethylidene group.
3-phenyl-N’-(1-phenylethylidene)butanohydrazide: Similar structure but with a butanoic acid backbone instead of a propanoic acid backbone.
Uniqueness
3-phenyl-N’-(1-phenylethylidene)propanohydrazide is unique due to its specific combination of phenyl and phenylethylidene groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
3-phenyl-N-[(E)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C17H18N2O/c1-14(16-10-6-3-7-11-16)18-19-17(20)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-14+ |
InChIキー |
DFIGEXZBMDCWHF-NBVRZTHBSA-N |
異性体SMILES |
C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=CC=CC=C2 |
正規SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B14803451.png)
![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)
![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)


![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)

![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)

![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)

